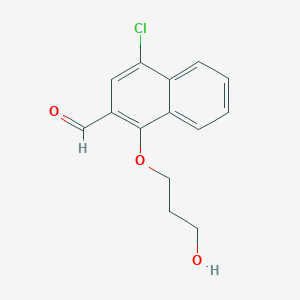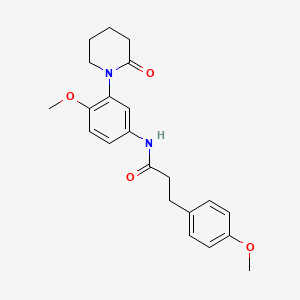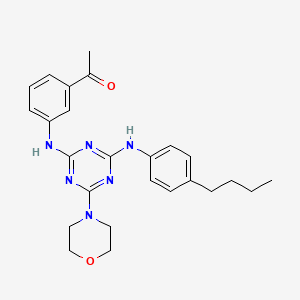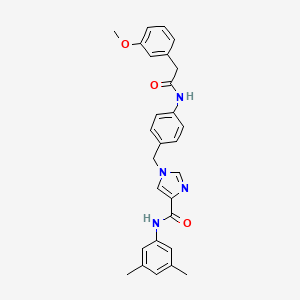
4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde is a chemical compound used in scientific research for its unique properties. It is a synthetic compound that is used in various applications, including biological and chemical research.
作用機序
The mechanism of action of 4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde involves its ability to bind to specific biological molecules. It is a fluorescent probe, which means that it emits light when it binds to a target molecule. This property allows researchers to detect and measure the concentration of the target molecule in a sample.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is a synthetic compound that is used solely for scientific research purposes.
実験室実験の利点と制限
One of the advantages of using 4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde in lab experiments is its high sensitivity and specificity. It can detect and measure very low concentrations of target molecules. However, one of the limitations of using this compound is that it can be toxic to cells at high concentrations.
将来の方向性
There are several future directions for research involving 4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde. One direction is to develop new fluorescent probes with improved sensitivity and specificity. Another direction is to explore the use of this compound in medical diagnostics and therapeutics. Finally, researchers can investigate the potential toxic effects of this compound on cells and organisms.
合成法
The synthesis of 4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde involves a multi-step process. The starting material is 1-naphthol, which is reacted with chloroacetyl chloride to form 4-chloro-1-naphthyl acetate. This intermediate is then reacted with 3-hydroxypropyl bromide to form this compound.
科学的研究の応用
4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde is commonly used in scientific research as a fluorescent probe. It is used to detect and measure the concentration of various biological molecules, including proteins, nucleic acids, and lipids. It is also used in chemical synthesis to create new compounds with unique properties.
特性
IUPAC Name |
4-chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c15-13-8-10(9-17)14(18-7-3-6-16)12-5-2-1-4-11(12)13/h1-2,4-5,8-9,16H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGAVOARSAXPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OCCCO)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B2745245.png)


![2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2745251.png)
![2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2745253.png)
![3-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2745255.png)

![N-(3-acetamidophenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2745260.png)



![{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B2745264.png)